4-Octyne
Overview
Description
4-Octyne, also known as dipropylethyne, is a type of alkyne with a triple bond located at the fourth carbon atom in its chain. Its molecular formula is C₈H₁₄. This compound is part of a group of symmetric alkynes, which also includes 5-decyne, 3-hexyne, and 2-butyne . At room temperature, this compound is a colorless liquid with a density of 0.751 g/mL and a boiling point of 131-132°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 4-Octyne involves the reaction between acetylene and two equivalents of 1-bromopropane. The process begins with the deprotonation of acetylene by a base, forming an anion. This anion then undergoes nucleophilic substitution with 1-bromopropane. The resulting alkyne is deprotonated again and reacts similarly with a second molecule of 1-bromopropane. This reaction can be carried out in liquid ammonia at -70°C using sodium amide as the base .
Another synthetic route is the elimination reaction of 4,5-dibromooctane, which can be performed under similar conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Octyne undergoes various types of chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Halogenation: The addition of halogens such as chlorine or bromine to the triple bond, resulting in dihalogenated products.
Hydrohalogenation: The addition of hydrogen halides to the triple bond, forming haloalkenes.
Oxidation: The reaction with oxidizing agents to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Conducted using halogens like chlorine or bromine in an inert solvent such as carbon tetrachloride.
Hydrohalogenation: Performed with hydrogen halides like hydrogen chloride or hydrogen bromide.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or ozone.
Major Products
Hydrogenation: Produces octane.
Halogenation: Results in dihalogenated alkanes.
Hydrohalogenation: Forms haloalkenes.
Oxidation: Yields carbonyl compounds or carboxylic acids.
Scientific Research Applications
4-Octyne is used as a versatile building block in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of highly substituted 1,3-dienes and other complex organic molecules.
Medicine: Potential use in the synthesis of pharmaceutical compounds due to its reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Octyne involves its reactivity due to the presence of the triple bond. This bond makes it an electron-rich dialkylacetylene, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
4-Octyne is part of a group of symmetric alkynes, which includes:
- 5-Decyne
- 3-Hexyne
- 2-Butyne
Compared to these compounds, this compound has a unique position of the triple bond, which influences its reactivity and the types of reactions it undergoes. For example, the position of the triple bond in this compound allows for specific types of addition reactions that may not be as favorable in other alkynes .
Properties
IUPAC Name |
oct-4-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNBKQTTZSQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074338 | |
Record name | 4-Octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1942-45-6 | |
Record name | 4-Octyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1942-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Octyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-4-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OCTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJI0Q2V1Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Octyne?
A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For example, mid-infrared vibrational studies have been performed on (μ4-η2-4-Octyne)Rh4(CO)8(μ-CO)2, a butterfly cluster formed from the reaction of this compound with Rh4(CO)12 []. Raman spectroscopy has also been used to study the effects of hydrogen bonding and other polar interactions of this compound with different organic solvents [].
Q3: Is this compound compatible with common organic solvents?
A3: Yes, this compound is soluble in a variety of organic solvents, including heptane, cyclohexane, 1,2-dichloroethane, n-butyl ether, ethanol, triethylamine, dimethyl sulfoxide, butyrolactone, dimethylformamide, and hexamethylphosphoric triamide [].
Q4: How does the structure of this compound influence its reactivity in metal-catalyzed reactions?
A4: As a symmetrical internal alkyne, this compound often exhibits different reactivity compared to terminal alkynes. For example, in the palladium-catalyzed methoxycarbonylation, this compound yields the mono-carbonylated product because the resulting trisubstituted double bond has a low propensity for isomerization, preventing further reaction to the α,ω-diester []. In contrast, terminal alkynes can undergo a cascade methoxycarbonylation-isomerization-methoxycarbonylation sequence under the same conditions.
Q5: Can you provide an example of how this compound has been used in the synthesis of heterocycles?
A5: this compound has been employed in the synthesis of substituted helicenes via an iridium-catalyzed annulative coupling with biarylcarboxylic acid chlorides []. This reaction proceeds through C-H bond cleavage and decarbonylation, highlighting the versatility of this compound in constructing complex polycyclic aromatic hydrocarbons.
Q6: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A6: Yes, this compound has been successfully used in palladium-catalyzed reactions. For example, it participates in the synthesis of tetrasubstituted olefins via the Pd(II)-catalyzed addition of arylboronic acids to this compound, using molecular oxygen (O2) as an oxidant []. This reaction tolerates a range of functional groups and provides a convenient route to highly substituted 1,3-dienes.
Q7: How does this compound behave as a substrate in semi-hydrogenation reactions?
A7: this compound serves as a model substrate for studying the selectivity of catalysts in semi-hydrogenation reactions. Several studies have explored its conversion to (Z)-4-octene, aiming for high selectivity toward the alkene and minimal over-reduction to the alkane. Palladium nanoparticles with tetrabutylammonium borohydride as a catalyst system demonstrate excellent activity and selectivity for this transformation [].
Q8: Have computational methods been used to study the reactivity of this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with this compound []. These studies provide insights into the energy profiles of different reaction pathways, including C-H activation, alkyne insertion, and reductive coupling.
Q9: Has this compound been used in the preparation of polymers?
A9: Yes, this compound has been investigated as a comonomer in the polymerization of 1-(trimethylsilyl)-1-propyne using tantalum and niobium catalysts []. The resulting copolymers displayed interesting properties, such as high molecular weight, thermal stability, and the ability to form tough films. These properties make them potentially useful in applications like gas separation membranes.
Q10: Can this compound be used to control the deposition of thin films?
A10: Research suggests that this compound can be used as a co-adsorbate to achieve area-selective deposition of thin films []. For example, in the chemical vapor deposition (CVD) of ZrO2 on SiO2 and Cu surfaces, this compound selectively adsorbs on Cu, effectively blocking the Zr precursor and preventing film growth on that surface. This approach allows for the selective deposition of ZrO2 on SiO2, highlighting the potential of this compound in microfabrication and nanotechnology.
Q11: What analytical techniques have been used to monitor reactions involving this compound?
A11: Various analytical techniques are employed to monitor reactions involving this compound. Gas Chromatography (GC) is commonly used to monitor the conversion of this compound and analyze the product distribution [, , ]. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information on the reaction products and intermediates [, , ]. Mass spectrometry (MS) is utilized to identify and characterize the reaction products, often in combination with GC or other separation techniques [, ].
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